1,1,1-Trifluoro-4-methoxy-3-butene-2-one
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Overview
Description
1,1,1-Trifluoro-4-methoxy-3-butene-2-one is a chemical compound that is part of the organooxygen and carbonyl compounds . It is used as a building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . It also reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .
Synthesis Analysis
The continuous synthesis method of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one involves continuously introducing a raw material comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor for a reaction to obtain a product system containing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The whole process is rapid, simple, and efficient, greatly increasing the efficiency of the whole synthesis process .Molecular Structure Analysis
The molecular formula of this compound is C6H7F3O2 . The InChI Key is YKYIFUROKBDHCY-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.406 (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Mechanism of Action
Properties
CAS No. |
326894-81-9 |
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Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3 |
InChI Key |
CLJVQGUCDLUZJN-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C=C/C(=O)C(F)(F)F |
SMILES |
COC=CC(=O)C(F)(F)F |
Canonical SMILES |
COC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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